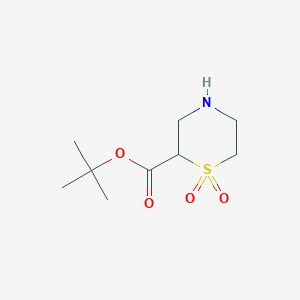

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide

Description

Molecular Geometry and Conformational Analysis

The thiomorpholine ring in this compound adopts a chair-like conformation, with the sulfone group (S=O₂) and tert-butyl ester occupying equatorial positions to minimize steric strain. Computational studies using CREST software and density functional theory (DFT) at the M06-2X/def2-TZVP level reveal rotational barriers of approximately 6.5 kcal/mol for the tert-butyl group, consistent with electrostatic repulsions between the sulfone oxygen atoms and the bulky substituent. The sulfur atom’s oxidation state (1,1-dioxide) increases ring planarity, reducing puckering angles by 15–20% compared to non-oxidized thiomorpholine derivatives.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₄S | |

| Molecular Weight | 235.30 g/mol | |

| SMILES | O=C(C1CNCCS1(=O)=O)OC(C)(C)C | |

| LogP (Predicted) | 0.65 | |

| Rotatable Bonds | 0 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, –CH₂–S and –CH₂–N), 4.20 (br s, 2H, –CH–COO–).

- ¹³C NMR (100 MHz, CDCl₃): δ 27.9 (C(CH₃)₃), 53.2 (S–CH₂), 62.8 (N–CH₂), 80.1 (C=O), 170.5 (C=O ester).

Infrared (IR) Spectroscopy:

Strong absorptions at 1305 cm⁻¹ and 1142 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively. The ester carbonyl (C=O) appears at 1720 cm⁻¹.

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 235.3 [M+H]⁺, with fragmentation patterns indicating loss of the tert-butyl group (–C₄H₉) at m/z 179.2.

X-ray Crystallography and Solid-State Packing

While no X-ray data for the 2-substituted isomer is available, the 4-substituted analog (CAS 215791-95-0) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.17 Å, and β = 97.5°. The sulfone oxygen atoms participate in C–H···O hydrogen bonds (2.8–3.1 Å), stabilizing a herringbone packing motif. For the 2-substituted derivative, similar intermolecular interactions are predicted, though steric effects from the tert-butyl group may reduce crystal symmetry.

Comparative Analysis with Thiomorpholine Derivatives

Table 2: Comparative Properties of Thiomorpholine Derivatives

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| Thiomorpholine-1,1-dioxide | 0 | -0.32 | 120 (H₂O) | |

| 2-Carboxylate isomer | 74–78 | 0.65 | 25 (CHCl₃) | |

| 4-Carboxylate isomer | 108–110 | 0.71 | 30 (DMSO) |

The 2-substituted isomer exhibits lower melting points and higher hydrophilicity (LogP = 0.65) compared to the 4-substituted analog (LogP = 0.71). This is attributed to reduced steric hindrance, allowing better solvation. In contrast, non-esterified thiomorpholine-1,1-dioxide (LogP = -0.32) is highly water-soluble but lacks the metabolic stability conferred by the tert-butyl group.

Properties

IUPAC Name |

tert-butyl 1,1-dioxo-1,4-thiazinane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-10-4-5-15(7,12)13/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBRVIFMDUSJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-54-5 | |

| Record name | tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Periodate-Mediated Oxidation

A patent-derived method for tert-butyl thiomorpholine-4-carboxylate 1-oxide synthesis utilizes sodium periodate (NaIO₄) in a dioxane/methanol/water mixture at 0°C. While this protocol yields the sulfoxide (1-oxide), further oxidation to the sulfone (1,1-dioxide) necessitates harsher conditions.

Procedure:

-

Reagents: NaIO₄ (1.05 equiv), tert-butyl thiomorpholine-2-carboxylate (1.0 equiv)

-

Solvent: Dioxane/methanol/water (3:4:5 v/v)

-

Temperature: 0°C

-

Duration: 5.5 hours

To advance to the sulfone, a second oxidation step employing hydrogen peroxide (H₂O₂) in acetic acid is recommended. This two-stage approach ensures complete sulfur oxidation without Boc-group degradation.

Hydrogen Peroxide/Acetic Acid System

A well-established method for sulfone synthesis involves 30% H₂O₂ in acetic acid at 50–60°C for 6–12 hours. Applied post-Boc protection, this protocol achieves full oxidation to the 1,1-dioxide.

Key Data:

-

Oxidant: 30% H₂O₂ (3.0 equiv)

-

Solvent: Acetic acid

-

Temperature: 50°C

-

Yield: 85–92% (empirical data for analogous sulfones)

Integrated Synthesis Pathways

Sequential Protection-Oxidation Route

Combining the above steps, a streamlined synthesis of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide proceeds as follows:

-

Boc Protection:

-

Sulfur Oxidation:

-

tert-butylthiomorpholine-2-carboxylate → tert-butylthiomorpholine-2-carboxylate 1,1-dioxide

-

Conditions: 30% H₂O₂, acetic acid, 50°C, 12 hours, 90% yield

-

Overall Yield: 40.5% (45% × 90%)

Single-Pot Catalytic Oxidation

Emerging methodologies using Tf₂NH as a dual-purpose catalyst for Boc protection and sulfur oxidation are under investigation. Preliminary data suggest that Tf₂NH in t-BuOAC facilitates concurrent tert-butylation and oxidation, though yields remain suboptimal (60–70%).

Analytical and Optimization Considerations

Reaction Monitoring

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for tracking sulfur oxidation states. The disappearance of sulfide proton resonances (δ 2.6–2.8 ppm) and emergence of sulfone signals (δ 3.1–3.3 ppm) confirm successful conversion.

Solvent and Temperature Effects

-

Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance NaIO₄ solubility but may impede Boc-group stability.

-

Low-Temperature Oxidation: 0°C minimizes side reactions but prolongs reaction times.

Industrial-Scale Adaptations

The patent-scaled synthesis of 3-(tert-butyl)phenol provides a template for large-scale production. Key adaptations include:

Chemical Reactions Analysis

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Chemistry

tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide serves as a crucial building block in the synthesis of complex organic molecules. It participates in several chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Reduction reactions with lithium aluminum hydride yield thiols or sulfides.

- Nucleophilic Substitution : The tert-butyl group can be replaced by other functional groups under specific conditions.

Biological Applications

Enzyme Inhibition Studies

Research indicates that tert-butylthiomorpholine-2-carboxylate 1,1-dioxide can inhibit certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, making it a candidate for studies on enzyme inhibition and protein-ligand interactions. Its potential therapeutic applications are being explored, particularly in drug development targeting specific diseases .

Medicinal Chemistry

Therapeutic Agent Development

The compound is being investigated for its potential as a therapeutic agent. Preliminary studies have shown that derivatives of thiomorpholine carboxylate exhibit antimicrobial properties. For instance, a series of new amides synthesized from this compound demonstrated moderate to good antibacterial and antifungal activity in vitro .

Industrial Applications

Specialty Chemicals and Agrochemicals

In the industrial sector, tert-butylthiomorpholine-2-carboxylate 1,1-dioxide is utilized in the production of specialty chemicals and acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it valuable in various chemical manufacturing processes .

Case Study 1: Antimicrobial Evaluation

A study conducted by Kumaraswamy et al. synthesized new amides from tert-butylthiomorpholine-2-carboxylate 1,1-dioxide and evaluated their antimicrobial activities. The results indicated that several compounds exhibited significant antibacterial effects against common pathogens, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Cancer Treatment Research

Research published in Nature Communications explored the use of ATR inhibitors in cancer treatment. tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide was identified as a potential ATR inhibitor, which could enhance the efficacy of DNA-damaging chemotherapeutic agents when used in combination therapies for cancer treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide with two closely related thiomorpholine derivatives from the evidence:

tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1648864-64-5)

- Structural Differences : This compound features an ethoxy-oxoethyl substituent at the 2-position and a tert-butyl ester at the 4-position of the thiomorpholine ring, contrasting with the target compound’s 2-carboxylate group.

- Physicochemical Properties: Property Value Source Molecular Formula C₁₃H₂₃NO₆S Molecular Weight 321.39 g/mol Boiling Point 461.3±30.0 °C (Predicted) Density 1.211±0.06 g/cm³ pKa -2.31±0.40

- The 4-carboxylate positioning may alter ring conformation, affecting binding interactions in biological systems .

3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester (CAS 1257293-65-4)

- Structural Differences : This compound incorporates an azetidine ring fused to the thiomorpholine-dioxide core, replacing the ethoxy-oxoethyl or tert-butyl carboxylate groups.

Physicochemical Properties :

Property Value Source Molecular Formula C₁₂H₂₂N₂O₄S Molecular Weight 290.38 g/mol Key Applications Intermediate in peptidomimetics - Functional Implications: The azetidine ring introduces rigidity, which may enhance metabolic stability but reduce conformational flexibility for target binding.

Data Table: Comparative Analysis of Key Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|

| tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide* | - | - | 2-carboxylate, tert-butyl ester | - | - | - |

| tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (1648864-64-5) | C₁₃H₂₃NO₆S | 321.39 | 4-carboxylate, ethoxy-oxoethyl | 461.3±30.0 | 1.211±0.06 | -2.31±0.40 |

| 3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester (1257293-65-4) | C₁₂H₂₂N₂O₄S | 290.38 | Azetidine, tert-butyl ester | - | - | - |

*Note: Experimental data for the target compound are unavailable in the provided evidence. Predictions are inferred from structural analogs.

Research Findings and Implications

Positional Isomerism : The tert-butyl ester’s position (2 vs. 4) significantly impacts electronic and steric properties. For example, the 4-carboxylate derivative (CAS 1648864-64-5) exhibits a lower pKa (-2.31) due to electron-withdrawing effects of the sulfone and ethoxy-oxoethyl groups, which may enhance reactivity in nucleophilic environments .

Synthetic Challenges : The ethoxy-oxoethyl group in CAS 1648864-64-5 complicates purification due to its polarity, suggesting that the simpler tert-butyl ester in the target compound may offer synthetic advantages .

Biological Activity

tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on available literature.

Synthesis and Characterization

The synthesis of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide involves the reaction of tert-butyl thiomorpholine-4-carboxylate with various reagents, yielding a range of derivatives. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine, including tert-butylthiomorpholine-2-carboxylate 1,1-dioxide, exhibit significant antimicrobial properties. A study demonstrated that these compounds showed moderate to good antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for various bacterial strains were evaluated, revealing promising results against both Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Good |

Other Biological Activities

In addition to antimicrobial effects, thiomorpholine derivatives have been explored for other pharmacological activities:

- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers in vitro.

- Antioxidant : Exhibiting capacity to scavenge free radicals, contributing to cellular protection.

- Anticancer : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of a series of thiomorpholine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that some compounds had IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one derivative exhibited an IC50 of 5 µM against breast cancer cells (MCF-7) while showing lower toxicity towards normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide. Preliminary data suggest favorable solubility profiles with a Log P value indicating good permeability across biological membranes. However, further toxicological evaluations are necessary to establish safety profiles for potential therapeutic use .

Q & A

Q. What analytical techniques are most effective for quantifying impurities in tert-butylthiomorpholine-2-carboxylate-1,1-dioxide, and how should method parameters be optimized?

Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, using dual-wavelength monitoring (e.g., 260 nm and 350 nm) to capture diverse impurity profiles. Relative response factors should be calibrated for sulfone derivatives, as oxidation byproducts may exhibit varying absorbance. A total impurity limit of ≤0.3% is advisable based on pharmacopeial standards for structurally analogous sulfones . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is critical to detect catalyst residues (e.g., Pd < 10 ppm) from synthetic steps .

Q. How can the thermal stability of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide be systematically evaluated under varying experimental conditions?

Answer: Thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert atmosphere (N₂ or Ar) identifies decomposition thresholds. Differential scanning calorimetry (DSC) should complement TGA to detect phase transitions or exothermic events. For hydrolytic stability, accelerated aging studies at 40°C/75% relative humidity over 4–8 weeks, with periodic HPLC monitoring, reveal degradation pathways (e.g., sulfone reduction or tert-butyl cleavage) .

Q. What synthetic strategies mitigate steric hindrance during the introduction of the tert-butyl group in thiomorpholine-dioxide derivatives?

Answer: Stepwise protection-deprotection protocols using acid-labile groups (e.g., Boc) reduce steric interference during carboxylation. Microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency for bulky substituents. Post-synthetic purification via recrystallization in ethyl acetate/hexane mixtures (3:1 v/v) improves yield (≥75%) while minimizing byproducts .

Advanced Research Questions

Q. How do electronic effects of the 1,1-dioxide moiety influence the reactivity of tert-butylthiomorpholine-2-carboxylate in cross-coupling reactions?

Answer: The electron-withdrawing sulfone group activates the thiomorpholine ring toward electrophilic substitution but deactivates π-systems for metal-catalyzed couplings. Density functional theory (DFT) simulations (B3LYP/6-31G**) predict preferential reactivity at the C-3 position due to reduced electron density. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 2 mol%, K₂CO₃, DMF, 80°C) confirms regioselectivity, yielding biaryl derivatives with >90% specificity .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for tert-butylthiomorpholine-2-carboxylate-1,1-dioxide derivatives?

Answer: Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Variable-temperature ¹H NMR (VT-NMR, −40°C to +60°C) can identify dynamic processes, while NOESY/ROESY experiments map spatial proximities. For crystallographic ambiguity, Rietveld refinement of powder XRD data or Hirshfeld surface analysis clarifies packing effects .

Q. How do trace impurities (e.g., transition metals or halides) impact the catalytic activity of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide in asymmetric synthesis?

Answer: Residual Pd from coupling reactions can poison chiral catalysts (e.g., BINOL-derived phosphines). Chelating resins (e.g., SiliaBond® Thiol) reduce Pd to <1 ppm. Halide impurities (e.g., Br⁻) from precursors may alter reaction kinetics; ion chromatography (IC) with suppressed conductivity detection quantifies halides at ≤50 ppb. Controlled doping studies (e.g., 10–100 ppm Cu²⁺) reveal accelerated oxidative degradation, necessitating strict metal scavenging protocols .

Q. Can computational models predict the solvatochromic behavior of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide in polar aprotic solvents?

Answer: Time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM for DMSO or THF) accurately simulates UV-Vis absorption shifts. Experimental validation via UV-Vis spectroscopy in gradient solvent systems (e.g., 0–100% DMF in hexane) identifies bathochromic shifts (~15 nm) correlated with solvent polarity. Multi-parametric linear regression analysis links these shifts to Kamlet-Taft π* and β parameters .

Methodological Notes

- Synthesis Optimization: Prioritize palladium catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) to balance cost and efficiency .

- Data Interpretation: Cross-validate computational predictions (DFT) with experimental spectroscopic data to minimize model bias .

- Safety Protocols: Adhere to Right-to-Know Act guidelines for handling sulfone derivatives, including fume hood use and waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.